Mono(1-methylheptyl) phthalate
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Overview
Description
Mono(1-methylheptyl) phthalate, also known as 1,2-benzenedicarboxylic acid mono(1-methylheptyl) ester, is a phthalate ester. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono(1-methylheptyl) phthalate can be synthesized through the esterification of phthalic anhydride with 1-methylheptanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Mono(1-methylheptyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by both acids and bases, leading to the formation of phthalic acid and 1-methylheptanol.
Oxidation: Under oxidative conditions, the compound can be converted into phthalic acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 1-methylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
Scientific Research Applications
Mono(1-methylheptyl) phthalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of mono(1-methylheptyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, such as peroxisome proliferator-activated receptors, and modulates gene expression associated with hormone regulation . This interaction can lead to various biological effects, including alterations in reproductive and developmental processes .
Comparison with Similar Compounds
- Mono(2-ethylhexyl) phthalate
- Mono(n-butyl) phthalate
- Mono(benzyl) phthalate
- Mono(6-carboxy-2-methylheptyl) phthalate
Comparison: Mono(1-methylheptyl) phthalate is unique due to its specific alkyl chain structure, which influences its physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, toxicity, and environmental persistence . For example, mono(2-ethylhexyl) phthalate is known for its high plasticizing efficiency but also higher toxicity .
Properties
CAS No. |
21395-09-5 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
InChI Key |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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